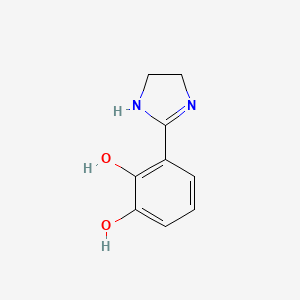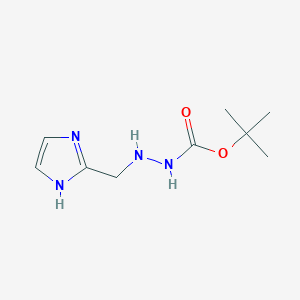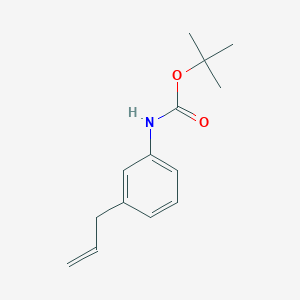
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol is a compound that features both an imidazole ring and a benzene ring with two hydroxyl groups The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile to form the imidazole ring, followed by the attachment of the benzene ring through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) to facilitate the synthesis. MOFs can provide a controlled environment for the formation of the imidazole ring and the subsequent attachment of the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and various substituted benzene derivatives from substitution reactions .
Applications De Recherche Scientifique
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives and benzene diols, such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene .
Uniqueness
What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol apart is the combination of the imidazole ring and the benzene ring with hydroxyl groups, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-1-2-6(8(7)13)9-10-4-5-11-9/h1-3,12-13H,4-5H2,(H,10,11) |
Clé InChI |
KEUHABWVVGQEQY-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=C(C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)


![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)




![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
